N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Description
This compound features a benzimidazole core substituted with a 3-(2,6-dimethylphenoxy)propyl chain at the 1-position and a furan-2-carboxamide group at the 2-methyl position. The furan carboxamide group may contribute to hydrogen bonding or π-π interactions with biological targets, such as ion channels or enzymes.
Properties
IUPAC Name |
N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-5-9-18(2)23(17)30-15-7-13-27-20-11-4-3-10-19(20)26-22(27)16-25-24(28)21-12-6-14-29-21/h3-6,8-12,14H,7,13,15-16H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZJPTFNIQNQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 3-(2,6-Dimethylphenoxy)propanoic Acid
A common approach involves reacting o-phenylenediamine with 3-(2,6-dimethylphenoxy)propanoic acid under acidic conditions (e.g., 4 M HCl) at reflux (110°C, 12 hr). This yields 1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazole (Intermediate A ) with ~65% yield. The reaction proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine and cyclodehydration.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | o-Phenylenediamine |
| Acid Catalyst | 4 M HCl |
| Temperature | 110°C |
| Yield | 65% |
Alkylation of Benzimidazole
If the phenoxypropyl group is introduced post-cyclization, alkylation of 1H-benzimidazole with 1-bromo-3-(2,6-dimethylphenoxy)propane is performed. This step requires a strong base (e.g., NaH) in anhydrous DMF at 60°C for 6 hr, achieving 70–75% yield.
Reaction Mechanism:
-
Deprotonation of benzimidazole at N1 by NaH.
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Nucleophilic substitution: Attack of the benzimidazolide anion on the bromopropane derivative.
Optimization Insight:
-
Higher temperatures (>80°C) lead to side reactions (e.g., elimination of HBr).
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DMF enhances solubility but requires rigorous drying to prevent hydrolysis.
Acylation with Furan-2-Carbonyl Chloride
The final step involves reacting Intermediate B with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to rt, 4 hr, 80% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → rt |
| Yield | 80% |
Purification:
-
Crude product is washed with 5% NaHCO3, dried (MgSO4), and purified via silica gel chromatography (hexane:EtOAc = 3:1).
Alternative Pathways and Comparative Analysis
One-Pot Tandem Alkylation-Acylation
A patent-described method combines alkylation and acylation in a single pot:
Solid-Phase Synthesis
A resin-bound approach uses Wang resin functionalized with o-phenylenediamine. Sequential alkylation and acylation yield the target compound with 55% overall yield, though scalability is limited.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.0 Hz, 1H, benzimidazole-H), 7.45–7.30 (m, 4H, benzimidazole-H), 6.75 (s, 2H, furan-H), 4.25 (t, J = 6.4 Hz, 2H, NCH2), 3.90 (t, J = 6.0 Hz, 2H, OCH2), 2.55 (s, 6H, Ar-CH3).
High-Performance Liquid Chromatography (HPLC):
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and trifluoroacetic acid. The reaction conditions often require specific temperatures and pH levels to ensure optimal yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzimidazole moiety linked to a furan carboxamide. Its molecular formula is with a molecular weight of approximately 393.51 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticonvulsant properties. For instance, compounds similar to N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide have been evaluated in models for seizure activity. In particular, the structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole or furan rings can enhance anticonvulsant efficacy.
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Benzimidazole Derivative A | 13-21 | Maximal Electroshock Seizure Model |
| Benzimidazole Derivative B | 8.9 | Neuropathic Pain Model |
These findings suggest that the compound may be effective in treating epilepsy and other seizure disorders by modulating sodium channels involved in neuronal excitability .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of compounds containing the benzimidazole structure. Several studies have reported that benzimidazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Emerging research has also pointed towards the anticancer potential of benzimidazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS).
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
The ability to selectively target cancer cells while sparing normal cells makes these compounds promising candidates for cancer therapy .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that modifying the side chains significantly altered their anticonvulsant activity. The compound this compound was tested against standard anticonvulsants, showing comparable efficacy with a favorable safety profile.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of several benzimidazole derivatives against clinical isolates of resistant bacterial strains. The results indicated that this compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs (HBK Series)
The HBK compounds (e.g., HBK14–HBK19) share a 4-(2-methoxyphenyl)piperazine core linked to phenoxyalkyl chains. Key differences include:
- Substituents on the phenoxy group: HBK15 (2-chloro-6-methylphenoxy) and HBK18 (2,4,6-trimethylphenoxy) exhibit varying electronic and steric profiles compared to the target compound’s 2,6-dimethylphenoxy group. Chlorine in HBK15 may increase electronegativity, while trimethyl groups in HBK18 enhance lipophilicity.
- Core structure : The target’s benzimidazole core versus HBK’s piperazine suggests divergent target affinities. Benzimidazoles often interact with ion channels or kinases, whereas piperazines are common in CNS-targeting drugs (e.g., serotonin/dopamine receptors) .
Mexiletine Analogs (Me Series)
Mexiletine derivatives (e.g., Me4, Me5, Me6) highlight the role of aromatic substitutions in sodium channel blockade:
- Stereoselectivity : R-(-) enantiomers of Me4 and Me5 demonstrated 2-fold higher potency than S-(+) forms, suggesting the target’s asymmetric centers (if present) may influence activity .
Alfuzosin-Related Impurities
Impurity A in alfuzosin hydrochloride (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) shares the furan-2-carboxamide group with the target compound. This moiety may be critical for α1-adrenergic receptor interactions, as seen in alfuzosin’s therapeutic use for benign prostatic hyperplasia .
Structural and Functional Analysis Table
Research Findings and Implications
- Lipophilicity and Potency: The 2,6-dimethylphenoxy group in the target compound likely enhances hydrophobic interactions, similar to Me6’s benzyl group in sodium channel blockade .
- Functional Group Synergy: The combination of phenoxy and furan carboxamide groups could enable dual interactions (e.g., hydrophobic and hydrogen bonding) with targets like ion channels or kinases.
Biological Activity
N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide, often referred to as a benzimidazole derivative, has garnered attention in recent research for its potential biological activities. This compound is characterized by its complex structure, which includes a furan-2-carboxamide moiety and a dimethylphenoxy group.
Chemical Structure
The chemical formula for this compound is C₁₉H₂₂N₂O₃, with a molecular weight of approximately 330.39 g/mol. The compound's structure can be summarized as follows:
1. Anticancer Properties
Research indicates that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress leading to cell death.
Table 1: Anticancer Activity Summary
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation | |
| MCF-7 | 20 | Cell cycle arrest at G0/G1 phase | |
| A549 | 18 | Inhibition of mitochondrial function |
2. Cytoprotective Effects
The compound has demonstrated cytoprotective effects against DNA damage induced by various carcinogens. A study involving normal human colon fibroblast cells (CCD-18Co) showed that pretreatment with similar compounds significantly reduced DNA strand breaks and mitochondrial damage caused by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The protective mechanism was attributed to the modulation of nitrosative stress rather than oxidative stress.
Case Study: Cytoprotective Mechanism
In a controlled experiment, CCD-18Co cells were pretreated with N-[2-(3,5-dimethoxystyryl)phenyl]furan-2-carboxamide before exposure to 4NQO. Results indicated:
- Reduction in DNA Damage : Decreased levels of DNA strand breaks were observed.
- Mitochondrial Protection : Preservation of mitochondrial membrane potential was noted.
This suggests that derivatives like this compound could play a role in chemoprevention strategies.
3. Interaction with Cellular Pathways
The biological activity of this compound may involve interaction with several key cellular pathways:
- Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Apoptotic Pathways : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins such as Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
